Ethyl 6-heptenoate

Organic Synthesis Olefin Metathesis Medicinal Chemistry

Ethyl 6-heptenoate (CAS 25118-23-4) is an unsaturated aliphatic ester with the molecular formula C9H16O2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry, with notable applications in the synthesis of complex natural product analogs.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 25118-23-4
Cat. No. B1332352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-heptenoate
CAS25118-23-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC=C
InChIInChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3
InChIKeyFTJATNSAFIFEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Heptenoate (CAS 25118-23-4) Procurement and Application Overview for Research


Ethyl 6-heptenoate (CAS 25118-23-4) is an unsaturated aliphatic ester with the molecular formula C9H16O2 [1]. This compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry, with notable applications in the synthesis of complex natural product analogs [2]. As a key building block in cross-metathesis reactions, it is a preferred substrate for constructing specific alkene frameworks [3].

Why Ethyl 6-Heptenoate Cannot Be Substituted by Saturated Ethyl Heptanoate in Advanced Synthesis


While structurally similar to its saturated counterpart, ethyl heptanoate, the terminal double bond in ethyl 6-heptenoate confers essential chemical reactivity that is absent in saturated esters [1]. This unsaturation is critical for participation in key reactions such as olefin cross-metathesis and alkene isomerization, which are fundamental for constructing complex molecular architectures [2]. A simple substitution with ethyl heptanoate would render these synthetic pathways non-functional, as the saturated chain lacks the necessary pi-bond for catalysis and subsequent functionalization [2].

Quantitative Differentiation of Ethyl 6-Heptenoate for Scientific and Industrial Applications


Synthetic Utility in Cross-Metathesis Reactions: A Clear Advantage Over Saturated Analogs

Ethyl 6-heptenoate functions as a critical olefin partner in cross-metathesis reactions, a role that ethyl heptanoate cannot perform. This reactivity is specifically leveraged in the synthesis of dorrigocin A analogues, where ethyl 6-heptenoate is cross-metathesized with a glycal derivative. This is followed by a tandem allylic rearrangement-alkene isomerization reaction (Perlin reaction) to yield the desired product [1].

Organic Synthesis Olefin Metathesis Medicinal Chemistry

Gas Chromatographic Identification: Distinct Kovats Retention Index for Confident Analysis

Ethyl 6-heptenoate possesses a well-defined Kovats Retention Index (RI) of 1609 on a polar BP-20 column under specific temperature program conditions [1]. This value is distinct from the expected retention index of its saturated analog, ethyl heptanoate, which has an RI of approximately 1331 on a similar polar phase (DB-Wax) [2].

Analytical Chemistry GC-MS Food and Beverage Analysis

Neurotoxicity Profile: A Differentiated Safety Profile Compared to Structurally Related Esters

Ethyl 6-heptenoate has been reported to exhibit some degree of neurotoxicity [1]. This is a key differentiation from common saturated esters like ethyl heptanoate and ethyl hexanoate, which are generally recognized as safe (GRAS) by regulatory bodies like FEMA for use as flavoring agents [2].

Toxicology Biological Activity Safety Assessment

Primary Research and Industrial Application Scenarios for Ethyl 6-Heptenoate


Synthesis of Bioactive Macrolide and Polyketide Analogs

Ethyl 6-heptenoate is a crucial reagent in the synthesis of migrastatin and dorrigocin A analogues via cross-metathesis with glycal derivatives. This application leverages the terminal olefin of ethyl 6-heptenoate, which cannot be replicated by saturated esters like ethyl heptanoate [1]. The synthesized compounds are evaluated for their potential as anti-cancer and anti-arthritic therapeutics [1].

Chemical Analysis of Volatile Compounds in Alcoholic Beverages

Ethyl 6-heptenoate can be detected and quantified in complex matrices such as wine using gas chromatography-mass spectrometry (GC-MS). Its known Kovats Retention Index of 1609 on a polar BP-20 column allows for its unambiguous identification and differentiation from other volatile esters [2]. This is essential for research into the chemical profiles that define the flavor and aroma of alcoholic beverages [2].

Fundamental Studies in Olefin Metathesis Chemistry

Ethyl 6-heptenoate serves as a model substrate for investigating the activity and selectivity of novel olefin metathesis catalysts. Its terminal olefin allows it to participate in cross-metathesis with other α-olefins, making it a useful probe for catalyst development [3]. This application is fundamental to advancing synthetic methodology in both academic and industrial research settings.

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